Cas no 68047-07-4 (1-(4-(2-Dimethylamino)-2-ethoxyphenyl butanone)

1-(4-(2-Dimethylamino)-2-ethoxyphenyl butanone structure
68047-07-4 structure
Product Name:1-(4-(2-Dimethylamino)-2-ethoxyphenyl butanone
Numero CAS:68047-07-4
MF:C20H25NO2
MW:311.41800570488
CID:968466
PubChem ID:9861546
Update Time:2025-04-19

1-(4-(2-Dimethylamino)-2-ethoxyphenyl butanone Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(4-(2-Dimethylamino)-2-ethoxyphenyl butanone
    • 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one
    • 1-p-dimethylaminoethoxyphenyl-2-phenyl-butan-1-one
    • 1-{4-[2-(dimethylamino)ethoxy]phenyl}-2-phenyl-1-butanone
    • OBBFYFBJWYPOQQ-UHFFFAOYSA-N
    • 1-Butanone, 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-
    • 47BUC43043
    • 68047-07-4
    • Tamoxifen Citrate Imp. G (EP); Tamoxifen Imp. G (EP); (2RS)-1-[4-[2-(Dimethylamino)-ethoxy]phenyl]-2-phenylbutan-1-one; Tamoxifen Citrate Impurity G; Tamoxifen Impurity G
    • 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one
    • CHEMBL4636026
    • Tamoxifen citrate impurity G [EP]
    • Q27259042
    • DTXSID30987496
    • 4-(beta-dimethylaminoethoxy)-alpha-ethyldesoxybenzoin
    • 1-Butanone, 1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-
    • 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one, (2RS)-
    • 1-[4-(2-dimethylaminoethoxy)phenyl]-2-phenyl-1-butanone
    • UNII-47BUC43043
    • TAMOXIFEN CITRATE IMPURITY G [EP IMPURITY]
    • 1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butanone
    • 1-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}-2-PHENYLBUTAN-1-ONE
    • SCHEMBL2058475
    • (2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one
    • 4'-[2-(DIMETHYLAMINO)ETHOXY]-2-PHENYLBUTYROPHENONE
    • (2RS)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one
    • Inchi: 1S/C20H25NO2/c1-4-19(16-8-6-5-7-9-16)20(22)17-10-12-18(13-11-17)23-15-14-21(2)3/h5-13,19H,4,14-15H2,1-3H3
    • Chiave InChI: OBBFYFBJWYPOQQ-UHFFFAOYSA-N
    • Sorrisi: O(CCN(C)C)C1C=CC(=CC=1)C(C(C1C=CC=CC=1)CC)=O

Proprietà calcolate

  • Massa esatta: 311.18900
  • Massa monoisotopica: 311.188529040g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 8
  • Complessità: 342
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 29.5Ų

Proprietà sperimentali

  • Densità: 1.051±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Quasi insolubile (0,05 g/l) (25°C),
  • PSA: 29.54000
  • LogP: 4.00350
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited